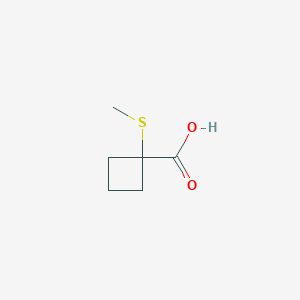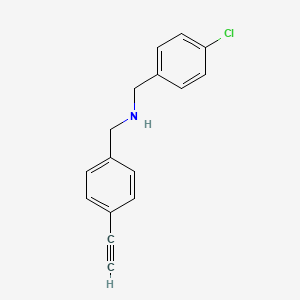![molecular formula C11H9ClN2O3 B1451672 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 78858-61-4](/img/structure/B1451672.png)
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Overview
Description
“3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid” is a unique chemical compound with the empirical formula C11H9ClN2O3 . It has a molecular weight of 252.65 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string of the compound isO=C(O)CCC1=NN=C(C(C=C2)=CC=C2Cl)O1 . This provides a textual representation of the compound’s structure.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed novel series of oxadiazole derivatives with significant anti-inflammatory, analgesic, and antibacterial activities. For instance, Husain et al. (2008) synthesized two novel series of oxadiazole derivatives and found some compounds with very good anti-inflammatory activity and significant analgesic activity, along with very low ulcerogenic action and moderate antibacterial action (Husain, Sarafroz, & Ahuja, 2008). This suggests the potential for developing new pharmaceutical products based on these compounds.
Anticancer and Antimicrobial Potential
Several studies have focused on the synthesis of oxadiazole derivatives with potential anticancer and antimicrobial properties. For example, Nazir et al. (2018) reported on novel indole-based oxadiazole scaffolds with significant urease inhibitory potential, indicating a promising avenue for drug design (Nazir et al., 2018). Additionally, research by Basra et al. (2019) demonstrated the anti-inflammatory and anti-thrombotic capabilities of 1,3,4 oxadiazole derivatives in rats, underscoring their potential in developing anti-inflammatory drugs (Basra et al., 2019).
Molecular Docking and Enzyme Inhibition
The molecular docking and enzyme inhibition studies of oxadiazole derivatives have been a significant area of research. Basra et al. (2019) also highlighted how in silico studies of these compounds showed high docking scores and impressive inhibitory potential against COX-2, suggesting their applicability in pharmaceutical development (Basra et al., 2019).
Synthesis Techniques
Innovative synthesis techniques for oxadiazole derivatives have been developed, including microwave irradiation methods that offer advantages such as high yield and simple work-up procedures. This technique was applied in the synthesis of 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, demonstrating its efficiency and potential for the development of new compounds (Zheng, 2004).
Safety And Hazards
properties
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-7(2-4-8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELDFADNDFRXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



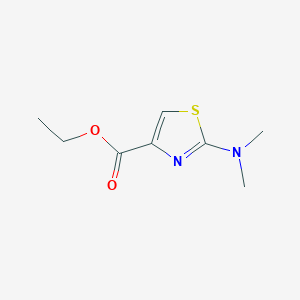
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
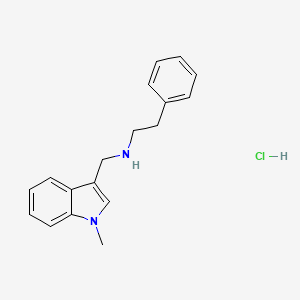
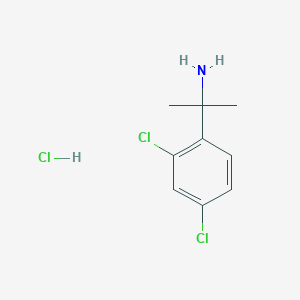
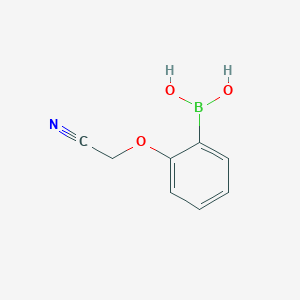
![2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride](/img/structure/B1451598.png)
![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)
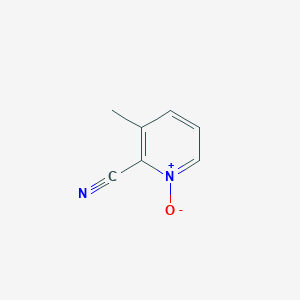
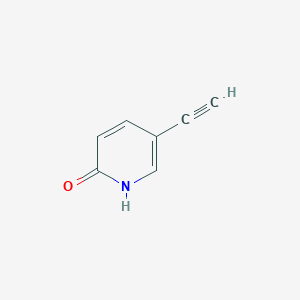
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
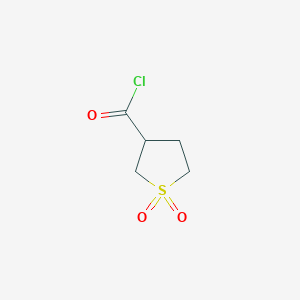
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)
